4-[4-(Dimethylamino)phenyl]butan-2-ol
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Overview
Description
4-[4-(Dimethylamino)phenyl]butan-2-ol, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMBA is a chiral molecule that has two enantiomers, which have different biological activities. This compound has been synthesized by various methods and has been studied extensively for its potential applications in various fields.
Mechanism of Action
4-[4-(Dimethylamino)phenyl]butan-2-ol has been shown to interact with various biological targets, including adrenergic receptors, serotonin receptors, and sodium channels. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant activities. It has also been shown to have potential as an antidepressant and anxiolytic agent. This compound has been shown to have a high affinity for adrenergic receptors, which may contribute to its pharmacological effects.
Advantages and Limitations for Lab Experiments
4-[4-(Dimethylamino)phenyl]butan-2-ol has several advantages for use in lab experiments, including its high purity and stability. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and handling procedures.
Future Directions
There are several future directions for research on 4-[4-(Dimethylamino)phenyl]butan-2-ol, including the synthesis of new enantiomers and derivatives with improved biological activities. This compound could also be investigated for its potential as a chiral dopant in photonic devices. Additionally, the mechanism of action of this compound could be further elucidated to better understand its pharmacological effects.
Synthesis Methods
4-[4-(Dimethylamino)phenyl]butan-2-ol can be synthesized by several methods, including the reaction of 4-(Dimethylamino)benzaldehyde with 2-butanone in the presence of a reducing agent such as NaBH4. Another method involves the reaction of 4-(Dimethylamino)benzaldehyde with 2-butanone in the presence of a catalyst such as p-toluenesulfonic acid. These methods have been optimized to produce high yields and purity of this compound.
Scientific Research Applications
4-[4-(Dimethylamino)phenyl]butan-2-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a chiral building block for the synthesis of new drugs. In organic synthesis, this compound has been used as a starting material for the synthesis of various compounds, including chiral ligands and catalysts. In materials science, this compound has been studied for its potential as a chiral dopant in liquid crystal displays.
properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]butan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h6-10,14H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLHDHAXFJAQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)N(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409437 |
Source
|
Record name | 4-[4-(dimethylamino)phenyl]butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118165-23-4 |
Source
|
Record name | 4-[4-(dimethylamino)phenyl]butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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